molecular formula C8H11NO B1582082 2-Methoxy-4-methylaniline CAS No. 39538-68-6

2-Methoxy-4-methylaniline

Cat. No. B1582082
CAS RN: 39538-68-6
M. Wt: 137.18 g/mol
InChI Key: CJJLEUQMMMLOFI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is a chemical compound with the empirical formula C8H11NO . It has a molecular weight of 137.18 .


Synthesis Analysis

The synthesis of 2-Methoxy-4-methylaniline could be achieved from vanillin and p-anisidine using a water solvent by the stirrer method . It is also used in the synthesis of more complex compounds that have a more specific function .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylaniline can be represented by the SMILES string COc1cc(C)ccc1N . The InChI key for this compound is CJJLEUQMMMLOFI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Methoxy-4-methylaniline is used in organic synthesis of more complex compounds that have a more specific function . For example, it was used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .


Physical And Chemical Properties Analysis

2-Methoxy-4-methylaniline is a solid with a melting point of 31-33 °C and a density of 1.043 g/mL at 25 °C . It has a refractive index of n20/D 1.565 (lit.) . The boiling point is 248-249 °C (lit.) .

Scientific Research Applications

Application 1: Growth and Characterization of Organic Crystals for Optical Applications

  • Summary of the Application: 2-Methoxy-4-methylaniline is used in the growth of organic aromatic 4-methoxy-2-nitroaniline single crystals. These crystals have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
  • Methods of Application or Experimental Procedures: The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
  • Results or Outcomes: The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Application 2: Synthesis of 8-methoxy-7-methylalloxazine

  • Summary of the Application: 2-Methoxy-4-methylaniline is used in the synthesis of 8-methoxy-7-methylalloxazine .
  • Methods of Application or Experimental Procedures: The synthesis involves an electrophilic substitution, using the 2-methoxy-substituted iron complex sail followed by oxidative cyclization with concomitant aromatization of the resulting iron complex . The reaction requires ethanol and water as solvents .
  • Results or Outcomes: The outcome of this process is the production of 8-methoxy-7-methylalloxazine .

Application 3: Textile Industry

  • Summary of the Application: 2-Methoxy-4-methylaniline is used in the textile industry, such as dyeing cotton, printing processes such as yellow tattoo inks, enamels for toys, emulsion and traffic paints .
  • Methods of Application or Experimental Procedures: The specific methods of application in these contexts are not detailed in the source .
  • Results or Outcomes: The use of 2-Methoxy-4-methylaniline in these applications contributes to the coloration and aesthetic appeal of various products .

Application 4: Synthesis of Photorefractive Polymers

  • Summary of the Application: 2-Methoxy-4-nitroaniline, a derivative of 2-Methoxy-4-methylaniline, is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .
  • Methods of Application or Experimental Procedures: The specific methods of application in these contexts are not detailed in the source .
  • Results or Outcomes: The use of 2-Methoxy-4-nitroaniline contributes to the development of photorefractive polymers .

Application 5: Methylation of Anilines

  • Summary of the Application: Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
  • Methods of Application or Experimental Procedures: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
  • Results or Outcomes: The outcome of this process is the production of N-methylanilines .

Safety And Hazards

2-Methoxy-4-methylaniline is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJLEUQMMMLOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192660
Record name 2-Methoxy-p-toluidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylaniline

CAS RN

39538-68-6
Record name 2-Methoxy-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39538-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-p-toluidine
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Record name 2-Methoxy-p-toluidine
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Record name 2-methoxy-p-toluidine
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-4-methyl-1-nitrobenzene (5 g; 29.9 mmol) in methanol (200 mL) was added Tin(II) chloride dihydrate (33.7 g; 150 mmol) and the mixture was heated to reflux for 3 h. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate. A saturated solution of sodium hydrogen carbonate was added until pH 8. A suspension formed and the mixture was filtered on a plug of celite. The organic phase was separated, washed with a saturated solution of sodium hydrogen carbonate solution and dried over magnesium sulphate. The solvent was removed under reduced pressure and the residue was used as such in the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-2-nitroanisol (265 g, 1.58 mol) and 10% Pd/C (39.75 g) in THF (1.32 L) was stirred overnight at rt under 1 atm of hydrogen. Filtration over kieselguhr and evaporation afforded 216.1 g of the crude product which was used in the next step without further purification.
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 L
Type
solvent
Reaction Step One
Name
Quantity
39.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-methyl-2-nitroanisole (2 g, 12 mmol) and Raney nickel (2.2 g) in MeOH/THF (120 mL, 3:1 v/v) was shaken for 20 h at RT and under 0.1 bar of H2. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated to afford 1.57 g of the title compound as colorless oil. HPLC: LtRet=1.44 min; LC-MS: m/z 138.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
MeOH THF
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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